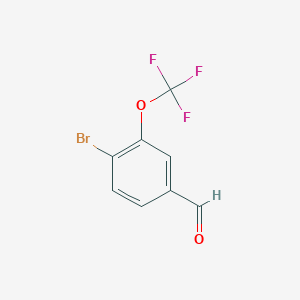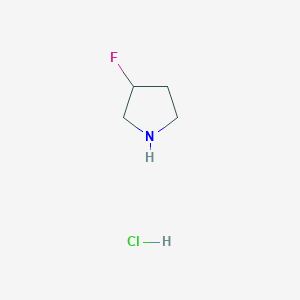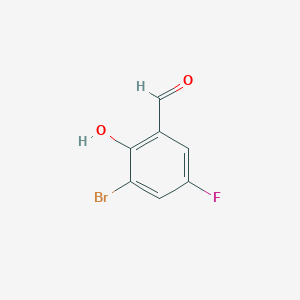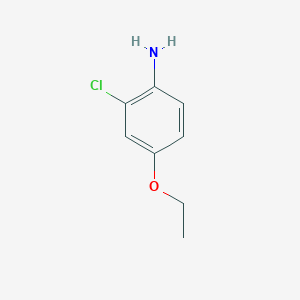
1-(Pyridin-4-yl)nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)nonan-1-one, also known as P4N, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ketone derivative of pyridine and has a unique chemical structure that makes it a promising candidate for various research studies. In
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)nonan-1-one has shown potential applications in various fields of scientific research, such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its antitumor and antiproliferative activities against various cancer cell lines. It has also been explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)nonan-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of histone deacetylases and activating the p53 pathway. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognition.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce DNA damage, oxidative stress, and mitochondrial dysfunction in cancer cells. It has also been shown to increase the production of reactive oxygen species and activate the NF-κB pathway, which is involved in inflammation and immune response. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Pyridin-4-yl)nonan-1-one has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized using simple and inexpensive reagents. However, this compound also has some limitations, such as its low water solubility, which can limit its use in aqueous environments. It can also be toxic at high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 1-(Pyridin-4-yl)nonan-1-one, such as the development of more efficient synthesis methods and the exploration of its potential applications in other fields, such as catalysis and sensing. In medicinal chemistry, this compound can be further optimized for its antitumor and neuroprotective activities by modifying its chemical structure and exploring its interactions with target proteins. In material science, this compound can be used as a building block for the synthesis of functional materials with specific properties, such as porosity and selectivity. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(Pyridin-4-yl)nonan-1-one involves the reaction of 4-pyridinecarboxaldehyde and nonanoyl chloride in the presence of a catalyst. This reaction results in the formation of this compound as a yellowish oil, which can be purified using various techniques, such as column chromatography and recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as temperature, concentration, and reaction time.
Propiedades
Número CAS |
146690-00-8 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
1-pyridin-4-ylnonan-1-one |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-6-7-8-14(16)13-9-11-15-12-10-13/h9-12H,2-8H2,1H3 |
Clave InChI |
BYKOCMLOXFYMFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)C1=CC=NC=C1 |
SMILES canónico |
CCCCCCCCC(=O)C1=CC=NC=C1 |
Sinónimos |
4-Nonanoylpyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)

![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)


![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
